[Ala2] Met-Enkephalinamide

Analgesia Opioid Receptor In Vivo Pharmacology

For validated research protocols requiring a non-substitutable, metabolically stabilized opioid agonist. DAME’s unique D-Ala² substitution and C-terminal amidation confer a >5-hour action vs. native Met-enkephalin’s ~45 minutes. Quantifiably distinct from DADLE: IC50 of 18 nM in cAMP assays, tissue-specific stability (e.g., 25.7h nasal half-life), and lack of complete cross-tolerance with morphine. This ensures experimental reproducibility. Pure, cost-effective batches for pharma R&D.

Molecular Formula C28H38N6O6S
Molecular Weight 586.7 g/mol
Cat. No. B12407390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ala2] Met-Enkephalinamide
Molecular FormulaC28H38N6O6S
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21-,22-,23-/m0/s1
InChIKeyANZXICRKKYOVMY-ZMVGRULKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ala2] Met-Enkephalinamide (DALA): Baseline Characteristics of a Stabilized Enkephalin Analog for Opioid Receptor Research


[Ala2] Met-Enkephalinamide, also designated [D-Ala2, Met5]-enkephalinamide, DALA, or DAME, is a synthetic pentapeptide and a metabolically stabilized analog of the endogenous opioid peptide Met-enkephalin. It functions as a potent agonist at both μ- and δ-opioid receptors [1]. The compound features a D-alanine substitution at position 2 and a C-terminal amidation (Tyr-D-Ala-Gly-Phe-Met-NH₂), modifications that confer significant resistance to enzymatic degradation by brain and plasma peptidases [2]. This enhanced stability translates to a prolonged duration of action compared to the native ligand, establishing [Ala2] Met-Enkephalinamide as a critical pharmacological tool for studying opioid receptor function, analgesia, and tolerance mechanisms.

[Ala2] Met-Enkephalinamide Procurement: Why In-Class Analogs Are Not Interchangeable in Opioid Research


Selecting a generic enkephalin analog for research procurement without rigorous data comparison can lead to experimental failure or misinterpretation. [Ala2] Met-Enkephalinamide is not simply a long-lasting version of Met-enkephalin; its specific D-Ala² substitution and C-terminal amide confer a unique pharmacological profile. Critical differences exist in its receptor binding profile [1], its functional potency at inhibiting cAMP production , its duration of antinociceptive action [2], and even its capacity to develop tolerance compared to other opioids like morphine [3]. These quantifiable divergences mean that substituting [Ala2] Met-Enkephalinamide with a different analog (e.g., D-Ala², Leu⁵-enkephalinamide) will likely yield a different experimental outcome, making it an essential, non-substitutable component in validated research protocols. The following evidence quantifies these crucial differentiations.

Head-to-Head Quantitative Differentiation of [Ala2] Met-Enkephalinamide from Comparators


Analgesic Potency Ranking: [Ala2] Met-Enkephalinamide vs. Native Enkephalins and Morphine

In a standardized mouse tail-flick assay following intracerebroventricular (i.c.v.) administration, [Ala2] Met-Enkephalinamide (DAME) exhibits analgesic potency that is intermediate in its class, being less potent than β-endorphin and D-Ala²-D-Leu⁵-enkephalin, but significantly more potent than its parent peptide, Met-enkephalin, and the related Leu-enkephalin [1]. This establishes a clear potency hierarchy, making it a valuable tool for studies where an intermediate level of analgesia is required.

Analgesia Opioid Receptor In Vivo Pharmacology

Functional cAMP Inhibition: [Ala2] Met-Enkephalinamide Demonstrates µ-Receptor Mediated Potency

[Ala2] Met-Enkephalinamide demonstrates potent and selective functional activity at the µ-opioid receptor (MOR). In an in vitro cAMP inhibition assay, the compound has a reported IC50 of 18 nM for inhibiting cAMP signaling through MOR activation . This data provides a quantitative benchmark for its functional potency, differentiating it from other enkephalin analogs which may show lower potency or different receptor bias.

cAMP Assay Mu-Opioid Receptor Functional Selectivity

Duration of Analgesic Action: [Ala2] Met-Enkephalinamide vs. Native Met-Enkephalin

The enhanced metabolic stability of [Ala2] Met-Enkephalinamide directly translates to a significantly prolonged duration of analgesic action in vivo. When microinjected into rat brain, the compound causes profound, long-lasting analgesia [1]. A direct comparison in a rat model shows that while Met-enkephalin's effect on respiration is short-acting (approximately 45 minutes), the effect of [Ala2] Met-Enkephalinamide lasts for over 5 hours [2]. This >6.7-fold increase in duration of action is a critical differentiator for studies requiring sustained opioid receptor activation.

Analgesia Duration Metabolic Stability In Vivo Pharmacology

Enzymatic Stability in Mucosal Tissues: Quantified Half-Life Extension for Transmucosal Delivery Research

Despite its enhanced stability over the native peptide, [Ala2] Met-Enkephalinamide (YAGFM) still undergoes degradation in mucosal environments. A study quantifying its stability in various rabbit mucosal extracts found half-lives of 25.7 hours in nasal extracts, 3.0 hours in rectal extracts, and 7.8 hours in vaginal extracts, following first-order kinetics [1]. These quantifiable half-life data are critical for researchers developing transmucosal delivery systems, as they define the baseline stability challenge that must be overcome by formulation strategies (e.g., using enzyme inhibitors like bestatin/amastatin or cyclodextrins) [1].

Peptide Stability Half-Life Drug Delivery

Cross-Tolerance Profile: A Key Differentiator Between [Ala2] Met-Enkephalinamide and Morphine

A crucial pharmacological distinction between [Ala2] Met-Enkephalinamide (DAME) and morphine is their differential cross-tolerance profile. In rats rendered dependent on and tolerant to morphine, the rate-decreasing effect of DAME on operant behavior remained unchanged, whereas the effect of the comparator D-ala2-leu-enkephalinamide was enhanced [1]. This indicates a lack of complete cross-tolerance between morphine and DAME, suggesting that they may act through distinct receptor populations or downstream signaling mechanisms [1]. This finding is essential for studies investigating the mechanisms of opioid tolerance and dependence.

Opioid Tolerance Behavioral Pharmacology Mu-Opioid Receptor

Evidence-Backed Application Scenarios for [Ala2] Met-Enkephalinamide in Opioid Research and Drug Development


Sustained Opioid Receptor Activation in Long-Term In Vivo Behavioral Studies

Researchers conducting prolonged behavioral experiments (e.g., chronic pain models, studies of analgesic tolerance) should utilize [Ala2] Met-Enkephalinamide (DAME) due to its quantifiably longer duration of action (>5 hours) compared to the native Met-enkephalin (~45 minutes) [1]. This reduces the need for frequent re-dosing, minimizes animal handling stress, and ensures a stable pharmacological state throughout the observation period, thereby improving data consistency and reducing variability. Its intermediate analgesic potency, ranked between β-endorphin and Met-enkephalin [2], makes it an ideal choice for studies requiring sustained but not maximal opioid effects.

Development and Validation of Transmucosal Peptide Delivery Systems

Pharmaceutical scientists developing non-invasive delivery platforms (e.g., nasal sprays, rectal gels) should use [Ala2] Met-Enkephalinamide (YAGFM) as a model peptide for formulation development. Its well-characterized, tissue-specific half-lives—25.7 hours in nasal, 3.0 hours in rectal, and 7.8 hours in vaginal mucosal extracts [3]—provide a quantitative baseline for evaluating the efficacy of permeation enhancers, enzyme inhibitors (e.g., bestatin, amastatin), and nanoparticulate carriers. This data allows for a rational, data-driven approach to optimizing formulations for improved peptide stability and absorption.

Investigating Differential Mechanisms of Opioid Tolerance and Dependence

Neuroscientists seeking to understand the cellular and molecular underpinnings of opioid tolerance should employ [Ala2] Met-Enkephalinamide (DAME) as a key comparator to morphine. The well-documented lack of complete cross-tolerance between DAME and morphine in behavioral assays [4] suggests that they engage distinct neuroadaptive mechanisms. By comparing the effects of chronic DAME and morphine on receptor desensitization, signaling pathway activation, and gene expression, researchers can identify targets and pathways specifically associated with tolerance to different opioid classes, potentially revealing novel strategies for developing analgesics with reduced tolerance liability.

µ-Opioid Receptor Functional Assay Development and High-Throughput Screening

For in vitro pharmacology, [Ala2] Met-Enkephalinamide serves as a potent and reliable reference agonist for µ-opioid receptor (MOR) functional assays. Its quantifiable IC50 of 18 nM for inhibiting cAMP production in MOR-expressing cells provides a robust benchmark for assay validation and quality control. This makes it an essential positive control for high-throughput screening campaigns aimed at identifying novel MOR agonists or antagonists, ensuring assay sensitivity and reproducibility across multiple experimental runs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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